Rubixanthin

Description

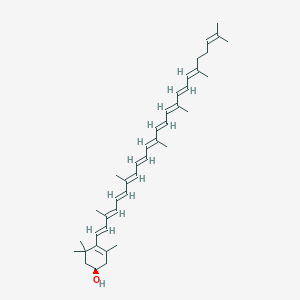

Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRFGSPYXCGMR-AXXBKCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3763-55-1 | |

| Record name | Rubixanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3763-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 75135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBIXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 °C | |

| Record name | Rubixanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Rubixanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Rubixanthin, a xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary botanical sources, quantitative data on this compound content, detailed experimental protocols for its extraction and quantification, and its biosynthetic pathway.

Natural Sources of this compound

This compound, a red-orange carotenoid, is found in a variety of plant species. The most significant and well-documented natural source of this xanthophyll is the fruit of various species of the Rosa genus, commonly known as rose hips.[1][2][3][4][5][6][7] While other sources such as Gardenia jasminoides (Cape Jasmine) and citrus fruits have been anecdotally mentioned, concrete quantitative data supporting them as significant sources of this compound are limited in the current scientific literature.

Rose Hips (Rosa spp.)

Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various bioactive compounds, including ascorbic acid, phenolics, and carotenoids.[6] Among the carotenoids, this compound and its isomer, gazaniaxanthin, have been identified in several Rosa species.[2][3][6] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and geographical origin.[3]

Rosa rugosa and Rosa canina are two species that have been specifically studied for their this compound content.[8][9][10] Research indicates that (all-E)-rubixanthin accumulates during the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain (5′Z)-rubixanthin, also known as gazaniaxanthin.[8]

Quantitative Data of this compound in Natural Sources

The following table summarizes the available quantitative data for this compound and its isomer, Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified. It is important to note that a comprehensive dataset for a wide variety of species is not yet available in the scientific literature.

| Plant Source | Cultivar/Species | Plant Part | This compound Content (mg/100g DW) | Gazaniaxanthin Content (mg/100g DW) | Reference |

| Rose Hip | Rosa mosqueta (R. rubiginosa, R. eglanteria) | Fruit | 70.37 | 28.92 | [3] |

| Rose Hip | Rosa rugosa | Hips | Present, accumulates during ripening | Present | [8] |

| Rose Hip | Rosa canina | Fruit | Identified as a major carotenoid | - | [4][7] |

| Rose Hip | Rosa spp. | Fruit | Identified as a major carotenoid | Identified as a major carotenoid | [6] |

Note: The study on Rosa mosqueta reported values in mg/kg of dry weight, which have been converted to mg/100g for consistency.

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate (GGPP). A series of desaturation reactions convert phytoene (B131915) to lycopene (B16060), a key branching point in carotenoid synthesis.[11][12] this compound is then formed from lycopene through the action of specific enzymes.

The following diagram illustrates the biosynthetic pathway from lycopene to this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction and quantification of this compound from plant materials, primarily based on protocols for carotenoid analysis.

Extraction of this compound

This protocol outlines a common procedure for the extraction of carotenoids, including this compound, from plant tissues. Due to the presence of chlorophylls (B1240455) and fatty acid esters, a saponification step is often necessary for accurate quantification of xanthophylls.[13][14][15][16]

Methodology:

-

Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered sample is extracted with an organic solvent. Acetone or ethanol (B145695) are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet extraction. The process is repeated until the plant material is colorless.

-

Saponification: To the crude extract, an equal volume of 10% methanolic potassium hydroxide (B78521) (KOH) is added.[14] The mixture is then incubated in the dark at room temperature for several hours or overnight to hydrolyze chlorophyll (B73375) and carotenoid esters.[14]

-

Liquid-Liquid Partition: The saponified extract is transferred to a separatory funnel. An immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to facilitate phase separation. The upper organic layer containing the carotenoids is collected. This step is repeated to ensure complete extraction.

-

Washing and Drying: The collected organic phases are washed several times with water to remove any residual alkali. The washed extract is then dried by passing it through a column of anhydrous sodium sulfate.

-

Concentration and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice for the separation and quantification of carotenoids.[1][4][9][17][18] A C30 reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.[19]

Methodology:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient program is optimized to achieve good separation of the carotenoids present in the sample.

-

Detection: The PDA detector is set to scan a range of wavelengths, with the chromatogram for this compound typically monitored at its absorption maximum (λmax) of approximately 464 nm in the mobile phase.

-

Identification: this compound is identified by comparing its retention time and UV-Vis absorption spectrum with that of a pure standard.

-

Quantification: Quantification is performed by creating a calibration curve using an external standard of pure this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.

Conclusion

Rose hips, particularly from species like Rosa mosqueta and Rosa rugosa, are the most prominent natural sources of this compound identified to date. The concentration of this xanthophyll can vary significantly between different species and is influenced by factors such as ripeness. While other potential sources exist, there is a clear need for more extensive quantitative research to identify other significant botanical sources of this compound. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound, which can be adapted and optimized for specific research and development purposes. The continued investigation into natural sources of this compound is crucial for unlocking its full potential in various applications.

References

- 1. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI(+)-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Breeding of Modern Rose Cultivars Decreases the Content of Important Biochemical Compounds in Rose Hips - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotenoid composition of Rosa canina fruits determined by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. Carotenoids, Polyphenols, and Ascorbic Acid in Organic Rosehips (Rosa spp.) Cultivated in Lithuania [mdpi.com]

- 9. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. US7271298B2 - Process for isolation and purification of xanthophyll crystals from plant oleoresin - Google Patents [patents.google.com]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. omicsonline.org [omicsonline.org]

- 16. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. portal.research.lu.se [portal.research.lu.se]

- 18. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of Rubixanthin

Abstract

This compound is a natural xanthophyll pigment belonging to the carotenoid family, recognized for its distinctive red-orange hue. Predominantly found in rose hips (Rosa canina), this bioactive compound has garnered significant interest within the scientific community due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and antioxidant capacity assessment are presented, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C40H56O, is a monocyclic xanthophyll.[1][2] Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity, and a single hydroxyl group on its β-ionone ring.[2]

Chemical Structure

The IUPAC name for this compound is (3R)-β,ψ-caroten-3-ol.[1] The structure consists of a hydroxylated β-ring at one end of the polyene chain and a ψ-end group (open chain) at the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C40H56O | [1][2] |

| Molecular Weight | 552.87 g/mol | [1] |

| Appearance | Red-orange crystals | |

| Melting Point | 160 °C | [1] |

| Boiling Point | 685.7 °C (predicted) | |

| Solubility | Soluble in chloroform, benzene; slightly soluble in ethanol (B145695), petroleum ether | [2] |

| Absorption Maxima (λmax) | In Chloroform: 439, 474, 509 nm | [2] |

| logP | 13.19 (predicted) |

Natural Sources and Biosynthesis

This compound is primarily found in the plant kingdom, with rose hips (Rosa canina) being one of the most abundant natural sources.[2] It is also present in other plants, such as Tagetes patula (French marigold).[2]

Biosynthesis of this compound

This compound is synthesized via the carotenoid biosynthetic pathway. The immediate precursor to this compound is γ-carotene. The hydroxylation of γ-carotene at the C-3 position of the β-ring, a reaction catalyzed by a β-carotene hydroxylase, yields this compound.

Biological Activity and Potential Applications

The primary biological activity of this compound is its antioxidant capacity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals. This property makes it a compound of interest for preventing and mitigating oxidative stress-related conditions.

Antioxidant Activity

The extended system of conjugated double bonds in the this compound molecule allows for the delocalization of electrons, which enables it to effectively neutralize reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and antioxidant analysis of this compound.

Extraction and Purification of this compound from Rose Hips

This protocol outlines a common laboratory procedure for the isolation and purification of this compound.

Materials:

-

Dried and powdered rose hips

-

Acetone

-

Methanol

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Homogenize 10 g of dried rose hip powder with 100 mL of a 1:1 (v/v) mixture of acetone and methanol.

-

Filter the mixture and repeat the extraction on the solid residue until it is colorless.

-

Combine the filtrates and partition the carotenoids into petroleum ether by adding an equal volume of petroleum ether and water.

-

Wash the petroleum ether layer repeatedly with water to remove the acetone and methanol.

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of increasing acetone concentration in hexane (e.g., from 0% to 20% acetone).

-

Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

-

A gradient elution is typically used. For example, a gradient of methanol and methyl tert-butyl ether (MTBE).

Procedure:

-

Dissolve the purified this compound or extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution at the absorption maxima of this compound (around 474 nm).

-

Identify and quantify this compound based on the retention time and spectral data compared to a standard.

Antioxidant Activity Assays

4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a microplate well, mix a solution of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

4.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate.

-

Dilute the stock solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.

-

Add various concentrations of the this compound solution to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

Summary of Quantitative Data

The antioxidant capacity of this compound can be quantified using various assays. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the free radicals.

| Antioxidant Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Data for purified this compound is not readily available in the cited literature. Rose hip extracts containing this compound show significant activity. | |

| ABTS Radical Scavenging | Data for purified this compound is not readily available in the cited literature. Rose hip extracts containing this compound show significant activity. |

Note: While specific IC50 values for purified this compound are not widely reported, studies on rose hip extracts, where this compound is a major carotenoid, consistently demonstrate high antioxidant activity.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its well-defined chemical structure and physicochemical properties, coupled with its presence in readily available natural sources like rose hips, make it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and evaluate the bioactivity of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish standardized quantitative data for its antioxidant efficacy.

References

The Biosynthesis of Rubixanthin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubixanthin, a monohydroxylated carotenoid derived from γ-carotene, is a natural pigment contributing to the red-orange coloration of various plant tissues, notably in rose hips. While not as extensively studied as other xanthophylls, its biosynthesis is an integral part of the broader carotenoid pathway in plants. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, focusing on the key enzymatic steps and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols for the analysis of the pathway, and visual representations of the biochemical route and its regulation.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a derivative of γ-carotene, featuring a hydroxyl group on the single β-ring.[1] This structure imparts its characteristic red-orange hue.[2] Found in plants like rose hips, its presence suggests a specific enzymatic hydroxylation step branching off the main carotenoid pathway.[1] Understanding its biosynthesis is crucial for potential applications in natural colorant production, as well as for exploring its physiological roles in plants and potential health benefits in humans.

The Biosynthesis Pathway of this compound

The formation of this compound is a specialized branch of the well-established carotenoid biosynthesis pathway, which occurs within the plastids of plant cells. The pathway begins with the synthesis of the central C40 carotenoid precursor, lycopene (B16060).

From Lycopene to γ-Carotene:

The immediate precursor to this compound is γ-carotene. The synthesis of γ-carotene from lycopene is catalyzed by the enzyme lycopene β-cyclase (LCYB) . This enzyme introduces a single β-ring at one end of the linear lycopene molecule.[3]

The Final Step: Hydroxylation of γ-Carotene to this compound:

The conversion of γ-carotene to this compound is a hydroxylation reaction. This step is catalyzed by a β-carotene hydroxylase (BCH) .[4][5] These non-heme di-iron enzymes are responsible for introducing hydroxyl groups onto the β-rings of carotenes.[4][6] While primarily studied for their role in converting β-carotene to zeaxanthin, BCH enzymes have been shown to exhibit a degree of substrate flexibility, enabling them to act on other carotenes with a β-ring, such as γ-carotene.[4]

The proposed biosynthetic pathway is illustrated in the following diagram:

Quantitative Data on this compound

Quantitative data on this compound content in plants is limited compared to more common carotenoids. However, some studies have reported its presence and concentration in specific plant tissues.

| Plant Species | Tissue | This compound Concentration (mg/kg dry weight) | Reference |

| Rosa canina (Rose hip) | Fruit | 703.7 | [7] |

| Lycium barbarum (Goji berry) | Fruit | Palmitate form detected, concentration increases during ripening | [8] |

Experimental Protocols

Heterologous Expression and in vitro Activity Assay of β-Carotene Hydroxylase (BCH)

This protocol describes a general method for expressing a plant BCH in E. coli and assaying its activity with a carotenoid substrate, which can be adapted for γ-carotene to demonstrate this compound synthesis.[9]

1. Cloning of the BCH Gene:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target BCH gene using specific primers.

-

Clone the amplified BCH cDNA into a suitable bacterial expression vector (e.g., pET vector system).

2. Heterologous Expression in E. coli:

-

Transform a suitable E. coli strain (e.g., BL21(DE3)) with the BCH expression plasmid.

-

For in vivo assays, co-transform with a plasmid that directs the synthesis of the desired substrate (e.g., γ-carotene).

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

3. Preparation of Cell-Free Extract (for in vitro assay):

-

Harvest the induced cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

The resulting supernatant is the cell-free extract containing the recombinant BCH.

4. In vitro Enzyme Assay:

-

Prepare the reaction mixture containing:

-

Cell-free extract (containing BCH)

-

Substrate: γ-carotene (solubilized in a detergent like Tween 80 or incorporated into liposomes)

-

Cofactors: Ferredoxin and ferredoxin-NADP+ reductase, NADPH

-

Buffer: e.g., 50 mM Tris-HCl pH 7.5

-

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a solvent like acetone (B3395972) or ethanol.

5. Carotenoid Extraction and Analysis:

-

Extract the carotenoids from the reaction mixture using a mixture of organic solvents (e.g., hexane:acetone:ethanol 2:1:1 v/v/v).

-

Analyze the extracted carotenoids by HPLC-DAD or LC-MS/MS to identify and quantify the product (this compound).

HPLC-DAD Protocol for Carotenoid Analysis

This protocol provides a general method for the separation and quantification of major carotenoids, which can be optimized for this compound analysis.[10][11]

1. Sample Preparation and Extraction:

-

Homogenize the plant tissue sample (e.g., 0.5 g of freeze-dried rose hip powder) in a suitable solvent mixture (e.g., acetone containing 0.1% BHT to prevent oxidation).

-

Extract the pigments by repeated homogenization and centrifugation until the tissue is colorless.

-

Pool the supernatants and partition the carotenoids into an immiscible solvent like diethyl ether or a hexane/diethyl ether mixture.

-

Wash the organic phase with water to remove polar impurities.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the carotenoid extract in a known volume of a suitable solvent for HPLC injection (e.g., MTBE/methanol mixture).

2. HPLC-DAD Analysis:

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

-

-

Gradient Program:

-

0-30 min: Linear gradient from 5% to 50% B.

-

30-50 min: Linear gradient from 50% to 80% B.

-

50-55 min: Isocratic at 80% B.

-

55-60 min: Return to initial conditions (5% B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: Diode array detector (DAD) scanning from 250-600 nm. Chromatograms are typically extracted at the wavelength of maximum absorbance for carotenoids (around 450 nm).

3. Quantification:

-

Identify this compound based on its retention time and characteristic absorption spectrum compared to an authentic standard.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a pure this compound standard of known concentrations.

Regulation of this compound Biosynthesis

The synthesis of this compound is expected to be regulated by the same mechanisms that control the overall carotenoid biosynthetic pathway. Specific regulation of the hydroxylation of γ-carotene has not been extensively studied, but it is likely influenced by the expression and activity of β-carotene hydroxylase (BCH) genes.

The expression of carotenoid biosynthesis genes, including BCH, is known to be influenced by various factors:

-

Light: Light is a major regulator of carotenoid biosynthesis, with many genes in the pathway being light-inducible.[8]

-

Developmental Cues: The accumulation of specific carotenoids is often tissue-specific and developmentally regulated, such as during fruit ripening and flower development.[6]

-

Hormonal Signals: Phytohormones like abscisic acid (ABA) and gibberellins (B7789140) can influence carotenoid metabolism.[6]

-

Stress Signals: Abiotic stresses can lead to the accumulation of certain carotenoids as part of the plant's defense mechanism.[12]

Conclusion

The biosynthesis of this compound in plants is a specific hydroxylation step branching from the main carotenoid pathway, converting γ-carotene into its hydroxylated derivative. This reaction is catalyzed by β-carotene hydroxylases. While the general framework of this pathway is understood, further research is needed to identify the specific BCH isoforms responsible for this conversion in different plant species and to elucidate the precise regulatory mechanisms that govern this compound accumulation. The experimental protocols provided in this guide offer a starting point for researchers to investigate these unanswered questions and to explore the potential of this compound in various applications.

References

- 1. Functional Analysis of β- and ɛ-Ring Carotenoid Hydroxylases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and functional validation of β-carotene hydroxylase AcBCH genes in Actinidia chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Heterologous Expression of Key Enzymes Involved in Astaxanthin and Lipid Synthesis on Lipid and Carotenoid Production in Aurantiochytrium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ruidera.uclm.es [ruidera.uclm.es]

- 9. In vitro expression and activity of lycopene cyclase and beta-carotene hydroxylase from Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Role and Function of Rubixanthin: A Technical Guide

An In-depth Examination of a Promising Carotenoid for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubixanthin, a natural xanthophyll carotenoid, is emerging as a molecule of significant interest within the scientific community. Characterized by its vibrant red-orange hue, this pigment is found in a variety of plant sources, most notably in rose hips (Rosa canina).[1][2] While its historical use has been primarily as a food colorant, recent research has begun to shed light on its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical properties, biosynthetic origins, and putative biological functions. It is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this intriguing carotenoid.

Introduction

Carotenoids, a diverse group of tetraterpenoid pigments, are widely recognized for their critical roles in photosynthesis and their beneficial effects on human health. Within this large family, xanthophylls are oxygenated derivatives that have garnered considerable attention for their antioxidant and anti-inflammatory properties. This compound, a monocyclic xanthophyll, is structurally related to γ-carotene and is distinguished by the presence of a hydroxyl group.[1] Although less studied than other prominent carotenoids like β-carotene or lutein, the unique structural features of this compound suggest it may possess distinct biological activities worthy of in-depth investigation. This guide will synthesize the available scientific information on this compound, highlighting its known attributes and identifying areas for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its biological functions and developing potential applications.

| Property | Value | Reference(s) |

| Chemical Formula | C40H56O | [1][2] |

| Molecular Weight | 552.87 g/mol | [1][2] |

| IUPAC Name | (3R)-β,ψ-caroten-3-ol | [1] |

| Appearance | Red-orange crystals | [1] |

| Melting Point | 160 °C | [1][2] |

| Solubility | Soluble in fats and oils | |

| Key Structural Features | Monocyclic xanthophyll derived from γ-carotene with a hydroxyl group. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general carotenoid pathway. While the precise enzymatic steps for this compound are not fully elucidated in all organisms, a putative pathway can be inferred from the known biosynthesis of other carotenoids.

The pathway begins with the synthesis of the C40 carotenoid backbone, lycopene (B16060). From lycopene, the pathway to this compound is believed to proceed as follows:

-

Cyclization of Lycopene to γ-Carotene: The enzyme lycopene β-cyclase (LCYB) catalyzes the formation of a β-ionone ring at one end of the linear lycopene molecule, producing γ-carotene.

-

Hydroxylation of γ-Carotene to this compound: A subsequent hydroxylation step, likely catalyzed by a β-carotene hydroxylase (BCH) or a similar enzyme, introduces a hydroxyl group onto the β-ionone ring of γ-carotene, yielding this compound.

Biological Role and Function

The biological activities of this compound are an area of active investigation. Based on its chemical structure and the known functions of other carotenoids, several key roles can be proposed and are supported by preliminary evidence.

Antioxidant Activity

Like other carotenoids, this compound possesses a conjugated polyene chain that is responsible for its ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS). This antioxidant activity is fundamental to its potential protective effects against oxidative stress-related diseases. While specific quantitative antioxidant capacity values (e.g., ORAC, TEAC) for purified this compound are not yet widely available in the literature, its structural similarity to other potent antioxidant carotenoids suggests a significant capacity to neutralize free radicals.

Potential Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Other carotenoids, such as astaxanthin (B1665798) and fucoxanthin, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound may share these anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway Modulation:

Potential Role in Cellular Defense: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. Several natural compounds, including other carotenoids, are known to activate the Nrf2 pathway. It is hypothesized that this compound may also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant capacity of cells.

Hypothesized Nrf2 Activation by this compound:

Pro-vitamin A Activity

Carotenoids containing at least one unsubstituted β-ionone ring can be converted to vitamin A (retinol) in the body. This compound is derived from γ-carotene, which has one β-ionone ring. Therefore, it is plausible that this compound possesses pro-vitamin A activity. The conversion would likely be catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1) or a similar carotenoid cleavage dioxygenase. However, the efficiency of this conversion for this compound has not yet been quantified.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate study of this compound. The following sections provide generalized methodologies that can be adapted for the extraction, quantification, and biological evaluation of this carotenoid.

Extraction of this compound from Rose Hips

A common method for extracting carotenoids from plant material is solvent extraction.

Workflow for this compound Extraction:

Detailed Steps:

-

Sample Preparation: Dried rose hips are finely ground to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to extraction using an organic solvent such as n-hexane, acetone, or a mixture thereof, often using a Soxhlet apparatus to ensure exhaustive extraction.

-

Saponification: The crude extract is treated with a methanolic potassium hydroxide (B78521) solution to hydrolyze chlorophylls and lipids, which can interfere with subsequent purification and analysis.

-

Purification: The non-saponifiable fraction containing the carotenoids is then purified using column chromatography on a stationary phase like silica gel or alumina. Elution with a gradient of solvents of increasing polarity allows for the separation of this compound from other carotenoids.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) detector is the standard method for the quantification of carotenoids.

Typical HPLC-PDA Conditions for Carotenoid Analysis:

| Parameter | Condition |

| Column | C30 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | PDA detector set to scan a range of wavelengths (e.g., 250-600 nm), with quantification at the maximum absorption wavelength (λmax) of this compound (around 460 nm). |

| Quantification | Based on a calibration curve generated using a purified this compound standard of known concentration. |

Future Directions and Drug Development Potential

The current body of research on this compound, while limited, suggests several promising avenues for future investigation and potential therapeutic applications.

-

Quantitative Biological Activity: There is a critical need for studies that quantify the antioxidant, anti-inflammatory, and potential anti-cancer activities of purified this compound. Determining metrics such as ORAC and TEAC values, as well as IC50 values in various cellular assays, will be crucial for comparing its potency to other known bioactive compounds.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its effects is paramount. Investigating its direct interactions with signaling proteins in pathways like Nrf2 and NF-κB will provide a deeper understanding of its therapeutic potential.

-

Metabolism and Bioavailability: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Determining its pro-vitamin A conversion efficiency and identifying its major metabolites will be important for assessing its nutritional and pharmacological value.

-

Drug Delivery Systems: Given the lipophilic nature of this compound, the development of novel drug delivery systems, such as nanoemulsions or liposomes, could enhance its bioavailability and target-specific delivery, thereby improving its therapeutic efficacy.

Conclusion

This compound is a natural carotenoid with significant, yet largely untapped, potential. Its structural features suggest a range of biological activities, including antioxidant and anti-inflammatory effects. As research into this compound continues, a more complete picture of its biological role and therapeutic utility will emerge. This technical guide serves as a starting point for researchers and drug development professionals, providing a consolidated overview of the current knowledge and highlighting the exciting opportunities for future discoveries in the field of carotenoid science. The exploration of this compound's full potential may lead to the development of novel functional foods, nutraceuticals, and therapeutic agents for the prevention and treatment of a variety of chronic diseases.

References

Rubixanthin: A Technical Guide for Researchers and Drug Development Professionals

Rubixanthin , a natural xanthophyll pigment with a characteristic red-orange hue, holds potential for exploration in various scientific and pharmaceutical domains. This technical guide provides an in-depth overview of its core properties, methodologies for its study, and insights into its potential biological activities, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as Natural Yellow 27, is a carotenoid found in sources such as rose hips.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3763-55-1 | [1] |

| Molecular Formula | C40H56O | [1] |

| Molecular Weight | 552.87 g/mol | [1] |

Experimental Protocols

Extraction and Isolation of this compound from Rosa rugosa (Rose Hips)

This protocol outlines a general procedure for the extraction and isolation of this compound from its natural source, rose hips.

Objective: To extract and isolate this compound from dried rose hip powder.

Materials:

-

Dried and powdered Rosa rugosa hips

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Magnesium oxide (MgO)

-

Sodium sulfate (B86663) (Na2SO4)

-

Ultra-turrax homogenizer

-

Rotary evaporator

-

HPLC system with a C30 column and PDA detector

Procedure:

-

To 500 mg of powdered rose hip sample, add 35 mL of a MeOH/THF (1/1, v/v) solution.[1]

-

Add 200 mg of magnesium oxide and 200 mg of sodium sulfate to the mixture.[1]

-

Homogenize the mixture for 5 minutes using an ultra-turrax.[1]

-

Filter the supernatant and collect it. Repeat the extraction process with the residue at least two more times.[1]

-

Combine the collected supernatants and concentrate them using a rotary evaporator to a final volume of 5 mL.[1]

-

The extracted sample is now ready for HPLC analysis for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a method for the analytical separation and quantification of this compound.

Instrumentation:

-

HPLC system equipped with a photodiode array (PDA) detector.

-

C30 reversed-phase column.

Procedure:

-

The identification of this compound is achieved by comparing its retention time and DAD absorption spectra with that of a known standard.

-

Quantification is performed using a 5-point calibration curve generated from external standards of this compound.

-

The limits of detection (LOD) and quantification (LOQ) are determined based on the signal-to-noise ratio of the baseline.[1]

In Vitro Antioxidant Activity Assays

While specific quantitative antioxidant data for pure this compound is limited in publicly available literature, the following are standard protocols used to assess the antioxidant capacity of carotenoids.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Procedure:

-

Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the extract.

-

In a 96-well plate, mix the extract dilutions with a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Procedure:

-

Generate the ABTS•+ radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Mix the this compound extract with the ABTS•+ solution.

-

After a set incubation period, measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assay

The following is a general protocol to assess the potential anti-inflammatory effects of this compound.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

-

Culture RAW 264.7 cells in an appropriate medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

After incubation, measure the production of inflammatory mediators such as nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

-

The IC50 value for the inhibition of NO production can then be calculated.

In Vitro Anticancer Activity (Cytotoxicity Assay)

This protocol outlines a method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., breast, colon, lung cancer).

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of cell growth, is determined.

Potential Signaling Pathways

While direct research on the signaling pathways modulated by this compound is scarce, studies on structurally similar and well-researched carotenoids like fucoxanthin (B1674175) and astaxanthin (B1665798) provide valuable insights into potential mechanisms of action. It is plausible that this compound may exert its biological effects through similar pathways.

Antioxidant and Anti-inflammatory Signaling

Carotenoids are known to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that this compound, like other carotenoids, may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Signaling Pathways

The anticancer effects of many carotenoids are attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are critical in this regard. It is plausible that this compound could induce apoptosis in cancer cells by modulating these pathways.

Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound in cancer cells.

Summary and Future Directions

This compound presents an interesting subject for further scientific investigation. While its basic chemical properties are established, a significant opportunity exists to explore its biological activities in detail. The protocols outlined in this guide provide a framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and anticancer potential. Future research should focus on obtaining specific quantitative data for this compound's bioactivities and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. Such studies will be crucial in unlocking the full therapeutic and nutraceutical potential of this natural pigment.

References

An In-depth Technical Guide to the Spectral Properties of Rubixanthin for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Rubixanthin, a natural xanthophyll pigment. The information contained herein is intended to assist in the identification, characterization, and quantification of this carotenoid for research and drug development purposes.

Introduction to this compound

This compound is a carotenoid pigment with the chemical formula C40H56O.[1][2] It is classified as a xanthophyll due to the presence of a hydroxyl group in its structure.[3] Found in various plants, including rose hips (Rosa rubiginosa) and other flowers, this compound contributes to their red-orange coloration.[3] As a member of the carotenoid family, this compound possesses antioxidant properties and has been investigated for its potential biological activities.

Spectral Properties of this compound

The identification of this compound relies heavily on its characteristic absorption of light in the visible spectrum. This section details the known and estimated spectral properties of this compound in various solvents.

UV-Vis Absorption Spectra

The color of carotenoids arises from the absorption of light by their conjugated polyene chain. The specific wavelengths of maximum absorption (λmax) are influenced by the length of this chain and the surrounding solvent environment.

Table 1: Known UV-Vis Absorption Maxima (λmax) of this compound in Chloroform (B151607)

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Chloroform | 509 | 474 | 439 |

Note: Data for chloroform is experimentally determined.

Due to a lack of comprehensive experimental data for this compound in other common laboratory solvents, the following table provides estimated absorption maxima based on its structural similarity to γ-carotene.[3] The λmax values of carotenoids are known to shift depending on the polarity and refractive index of the solvent.[4] Generally, a shift to longer wavelengths (bathochromic shift) is observed with increasing solvent refractive index.

Table 2: Estimated UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Estimated λmax 1 (nm) | Estimated λmax 2 (nm) | Estimated λmax 3 (nm) |

| Hexane (B92381) | ~490 | ~460 | ~435 |

| Ethanol | ~494 | ~463 | ~437 |

| Acetone (B3395972) | ~497 | ~466 | ~440 |

Disclaimer: The values in Table 2 are estimations based on the spectral behavior of the structurally similar γ-carotene and the general principles of solvatochromism in carotenoids. Experimental verification is highly recommended.

Molar Absorptivity (Extinction Coefficient)

Table 3: Estimated Molar Absorptivity of this compound

| Solvent | Wavelength (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane | ~460 | ~150,000 |

Disclaimer: This value is an approximation based on the molar absorptivity of other C40 carotenoids with similar conjugated systems. For accurate quantification, it is advisable to determine the molar absorptivity experimentally.

Fluorescence Spectroscopy

While some carotenoids exhibit weak fluorescence from their S2 excited state, there is currently no available experimental data on the fluorescence emission spectrum of this compound.[4][5] Generally, the fluorescence quantum yields of carotenoids are very low, making fluorescence spectroscopy a less common method for their routine identification and quantification.

Experimental Protocols for Identification

This section provides detailed methodologies for the extraction, purification, and spectroscopic analysis of this compound from plant sources.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of carotenoids from plant material, which can be adapted and optimized for this compound.

Protocol 1: Extraction and Chromatographic Purification

-

Sample Preparation:

-

Harvest fresh plant material known to contain this compound (e.g., rose hips).

-

Wash the material thoroughly with deionized water and blot dry.

-

Freeze-dry or oven-dry the material at a low temperature (e.g., 40°C) to remove water.

-

Grind the dried material into a fine powder using a blender or mortar and pestle.

-

-

Solvent Extraction:

-

Suspend the powdered plant material in a suitable organic solvent mixture. A common choice is a mixture of hexane and acetone (e.g., 1:1 v/v) to extract both nonpolar and moderately polar carotenoids.[6][7]

-

Use a ratio of approximately 10 mL of solvent per gram of dried material.

-

Stir or sonicate the mixture for 15-30 minutes at room temperature, protected from light.

-

Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid residue.

-

Repeat the extraction process with fresh solvent two to three times to ensure complete extraction.

-

Combine the filtrates.

-

-

Saponification (Optional - for removal of chlorophylls (B1240455) and lipids):

-

To the combined extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

-

Stir the mixture in the dark at room temperature for 2-4 hours.

-

Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether or hexane.

-

Add deionized water to facilitate phase separation.

-

Collect the upper organic phase containing the carotenoids.

-

Wash the organic phase several times with deionized water until the washings are neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Column Chromatography (Initial Purification):

-

Concentrate the dried extract under reduced pressure using a rotary evaporator.

-

Prepare a chromatography column packed with silica (B1680970) gel 60 or magnesium oxide.[8]

-

Dissolve the concentrated extract in a minimal amount of a nonpolar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding acetone or diethyl ether.

-

Collect the colored fractions. This compound, being a xanthophyll, will elute at a higher polarity than carotenes like β-carotene.

-

Monitor the separation by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Combine and concentrate the fractions containing this compound.

-

Dissolve the concentrate in a suitable solvent for HPLC injection (e.g., a mixture of mobile phase components).

-

Use a reversed-phase C18 or a normal-phase silica column.[9][10]

-

For a C18 column, a mobile phase gradient of acetonitrile, methanol, and dichloromethane (B109758) or a similar system can be employed.

-

Set the detector to monitor the absorbance in the 450-500 nm range.

-

Inject the sample and collect the peak corresponding to this compound based on its retention time and spectral characteristics.

-

Confirm the purity of the isolated fraction by re-injecting it into the HPLC system.

-

UV-Vis Spectroscopic Analysis

Protocol 2: Recording the Absorption Spectrum

-

Sample Preparation:

-

Dissolve the purified this compound in a spectroscopic grade solvent (e.g., hexane, ethanol, or chloroform).

-

Ensure the concentration is appropriate to yield an absorbance reading in the linear range of the spectrophotometer (typically 0.2 - 0.8).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Measurement:

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of 350 nm to 600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Potential Involvement of this compound in Cellular Signaling

While direct evidence for the involvement of this compound in specific signaling pathways is limited, other carotenoids have been shown to modulate cellular processes, particularly in response to oxidative stress. It is plausible that this compound, as an antioxidant, could influence similar pathways. The diagram below illustrates a hypothetical signaling cascade based on the known actions of other carotenoids on the Nrf2 and MAPK pathways.[11][12]

This diagram proposes that this compound may exert its antioxidant effects by:

-

Inhibiting Keap1: This would lead to the stabilization and nuclear translocation of Nrf2.

-

Activating the Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the ARE, leading to the transcription of antioxidant and detoxification enzymes.

-

Modulating MAPK Signaling: Carotenoids have been shown to influence MAP kinase pathways, which are involved in cellular responses to stress and inflammation. This compound might modulate this pathway, thereby affecting the expression of pro-inflammatory genes.

It is crucial to emphasize that this is a hypothetical model based on the known activities of other carotenoids, and experimental validation is required to confirm the role of this compound in these specific pathways.

Experimental Workflow for this compound Identification

The following diagram outlines a logical workflow for the comprehensive identification and characterization of this compound from a biological sample.

This workflow begins with the extraction of pigments from the plant material, followed by successive purification steps using column chromatography and HPLC. The purified compound is then subjected to spectroscopic analysis (UV-Vis, Mass Spectrometry, and NMR) for definitive identification.

Conclusion

The identification of this compound is primarily achieved through its characteristic UV-Vis absorption spectrum. While definitive spectral data in various solvents and its molar absorptivity require further experimental determination, estimations based on structurally similar carotenoids provide a useful starting point for its characterization and quantification. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this pigment. Further research into the specific involvement of this compound in cellular signaling pathways, such as the Nrf2 and MAPK cascades, will be crucial in elucidating its potential therapeutic applications.

References

- 1. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pjsir.org [pjsir.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. corpuspublishers.com [corpuspublishers.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. mdpi.com [mdpi.com]

The Discovery and Isolation of Rubixanthin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account and detailed experimental methodologies for the discovery and isolation of Rubixanthin. First identified in 1934 by Richard Kuhn and Christoph Grundmann, this xanthophyll carotenoid was isolated from the hips of Rosa rubiginosa. This document outlines the original protocol, contextualizes it with modern techniques, and presents key quantitative data for reference. It is intended to serve as a practical resource for researchers interested in the historical context and practical aspects of carotenoid chemistry.

Introduction

This compound, a monohydroxy derivative of γ-carotene, is a naturally occurring xanthophyll pigment responsible for the reddish-orange hue of various plants, notably rose hips (Rosa species) and the flowers of Tagetes patula.[1] Its discovery was a significant contribution to the field of carotenoid chemistry, expanding the understanding of this class of compounds. The initial isolation and characterization were carried out by Richard Kuhn and Christoph Grundmann in 1934, who named the compound after its source, Rosa rubiginosa.[1] This guide delves into the seminal work of Kuhn and Grundmann and situates it within the broader context of phytochemical analysis.

The Pioneering Discovery and Isolation by Kuhn and Grundmann (1934)

The first successful isolation of this compound was a landmark achievement that relied on the then-emerging technique of chromatographic analysis. The original research was published in Berichte der deutschen chemischen Gesellschaft.

Source Material and Initial Extraction

The primary source material for the isolation of this compound was the ripe hips of Rosa rubiginosa. These were distinguished from the more common rose hips of Rosa canina by their softer, highly pubescent fruit skin.

The initial step involved the extraction of pigments from the dried and ground rose hips. While the 1934 paper does not specify the exact solvent mixture for the initial large-scale extraction, a common method for carotenoid extraction from plant material at the time, and still in use, involves a mixture of organic solvents to efficiently extract both polar and non-polar compounds. A representative solvent system for such an extraction is a mixture of chloroform, ethanol, and petroleum ether.

Chromatographic Separation

A pivotal step in the isolation of this compound was the use of column chromatography, a technique that was being pioneered for the separation of plant pigments. Kuhn and Grundmann utilized aluminum oxide (alumina) as the adsorbent.[2] This allowed for the separation of this compound from other co-extracted carotenoids such as lycopene (B16060) and various carotenes.[1]

This compound, being a xanthophyll with a hydroxyl group, exhibited greater polarity compared to the carotenes. This property caused it to be more strongly adsorbed onto the alumina (B75360) column. Consequently, it was retained on the column while the less polar carotenes and lycopene could be eluted first.

Elution and Crystallization

Following the separation of other pigments, this compound was eluted from the alumina column. The specific solvent used for elution in the original work was a mixture of benzene (B151609) and petroleum ether.

The eluted solution containing this compound was then concentrated, leading to the crystallization of the pigment. The final purification was achieved by recrystallization. Kuhn and Grundmann reported obtaining deep red needles with a metallic luster from a mixture of benzene and methanol (B129727), and orange crystals from a mixture of benzene and petroleum ether.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of this compound based on the original work of Kuhn and Grundmann, supplemented with modern laboratory practices for clarity and safety.

Original Isolation Protocol (Kuhn and Grundmann, 1934)

I. Extraction of Pigments:

-

Preparation of Plant Material: Collect ripe hips of Rosa rubiginosa. Dry the hips at room temperature in a well-ventilated, dark area to prevent degradation of carotenoids. Once dried, grind the hips into a fine powder.

-

Solvent Extraction: Macerate the powdered rose hips in a suitable organic solvent mixture (e.g., a 3:2:1 v/v/v mixture of chloroform:ethanol:petroleum ether) for several hours in the dark. This process should be repeated until the plant material is devoid of color.

-

Concentration: Filter the combined extracts to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude pigment extract.

II. Chromatographic Separation:

-

Column Preparation: Prepare a chromatography column by packing it with aluminum oxide (alumina) as the stationary phase. The alumina should be activated by heating prior to use to ensure consistent adsorptive properties.

-

Loading the Sample: Dissolve the crude pigment extract in a minimal amount of a non-polar solvent, such as petroleum ether or a mixture of petroleum ether and a small amount of benzene. Carefully load this solution onto the top of the alumina column.

-

Elution of Carotenes and Lycopene: Begin elution with a non-polar solvent, such as petroleum ether. This will cause the less polar pigments, primarily lycopene and carotenes, to move down the column and be collected as the first fraction.

-

Elution of this compound: After the carotenes and lycopene have been eluted, switch to a more polar solvent system. Kuhn and Grundmann used a mixture of benzene and petroleum ether. This increase in polarity will displace the more strongly adsorbed this compound from the alumina, allowing it to be eluted and collected as a separate, reddish-orange fraction.

III. Crystallization and Purification:

-

Concentration: Take the collected this compound fraction and evaporate the solvent under reduced pressure.

-

Crystallization: Dissolve the concentrated this compound residue in a minimal amount of hot benzene. For crystallization, add methanol to the benzene solution to induce the formation of deep red, needle-like crystals. Alternatively, adding petroleum ether to the benzene solution will yield orange crystals.

-

Isolation of Crystals: Collect the crystals by filtration and wash them with a cold, non-polar solvent (e.g., cold petroleum ether) to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O | [1] |

| Molecular Weight | 552.87 g/mol | [1] |

| Melting Point | 160 °C | [1][2] |

| Absorption Maxima (in Chloroform) | 509 nm, 474 nm, 439 nm | [1] |

| Absorption Maxima (in Carbon Disulfide) | 523 nm, 486 nm, 453 nm | |

| Optical Activity | Optically inactive | [2] |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from rose hips.

Caption: Workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound by Kuhn and Grundmann represent a significant milestone in natural product chemistry. Their work, employing the principles of chromatography, laid the foundation for the separation and characterization of numerous other carotenoids. While modern techniques such as High-Performance Liquid Chromatography (HPLC) now offer more rapid and sensitive methods for carotenoid analysis, the fundamental principles of differential adsorption and polarity-based separation established in this early work remain central to the field. This guide provides both the historical context and the practical details of this important scientific achievement, serving as a valuable resource for researchers in phytochemistry and drug development.

References

A Technical Guide to the Potential Health Benefits of Rubixanthin Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubixanthin, a natural xanthophyll carotenoid, is a pigment found in a variety of plant species, most notably in rose hips (Rosa spp.).[1][2] As a member of the carotenoid family, it possesses inherent antioxidant properties attributed to its conjugated double-bond structure, which enables the scavenging of free radicals.[3] While research specifically focused on this compound is limited, its structural similarity to other well-studied xanthophylls, such as astaxanthin (B1665798) and lutein, suggests a potential for a range of health benefits. This whitepaper provides a comprehensive technical overview of the current, albeit limited, scientific understanding of this compound, including its dietary sources, antioxidant capacity, and extrapolated potential mechanisms of action based on related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing existing data, outlining relevant experimental protocols, and postulating signaling pathways that may be modulated by this compound consumption.

Introduction to this compound

This compound (3R-β,ψ-Caroten-3-ol) is a red-orange xanthophyll pigment.[2] Like other carotenoids, it is a tetraterpenoid compound synthesized by plants and some microorganisms.[4] Its primary dietary source for humans is the fruit of various rose species, commonly known as rose hips.[1][5] While not as extensively studied as other carotenoids like β-carotene or lutein, its chemical structure suggests potential biological activities that warrant further investigation.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, and ripening stage. The most consistent quantitative data for this compound is found in studies of rose hips.

| Plant Source | Species/Cultivar | This compound Content (mg/100g DW) | Other Major Carotenoids Present | Reference |

| Rose Hip | Rosa canina | Present (quantification variable) | Lycopene, β-carotene, Lutein, Zeaxanthin | [1][5] |

| Rose Hip | Rosa rubiginosa | Present (quantification variable) | Lycopene, β-carotene, Lutein, Zeaxanthin | [5] |

| Rose Hip | Rosa rugosa | Contains (5′Z)-rubixanthin (gazaniaxanthin) | (all-E)-violaxanthin, (all-E)-β-cryptoxanthin | [6] |

Potential Health Benefits and Mechanisms of Action

Direct evidence for the health benefits of this compound from human clinical trials is currently unavailable. However, based on its antioxidant properties and the known effects of structurally similar xanthophylls, several potential health benefits can be postulated.

Antioxidant and Potential Pro-oxidant Effects